molecular formula C31H41NO3 B1619209 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- CAS No. 32180-75-9

2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-

Cat. No.: B1619209
CAS No.: 32180-75-9
M. Wt: 475.7 g/mol
InChI Key: DHEJKONKJWLHGP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-" (CAS RN: 32180-75-9) is a naphthalene-derived amide with a hydroxyl group at the 1-position and a bulky phenoxybutyl substituent. Its molecular formula is C₃₁H₄₁NO₃, with a molecular weight of 475.66 g/mol . The structure features:

  • A 1-hydroxy-2-naphthalenecarboxamide core.
  • A 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl side chain, providing steric bulk and lipophilicity.

This compound is part of a broader class of naphthalenecarboxamides, often utilized in materials science and pharmaceuticals due to their aromaticity and tunable substituents .

Properties

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO3/c1-7-30(3,4)23-16-18-27(26(21-23)31(5,6)8-2)35-20-12-11-19-32-29(34)25-17-15-22-13-9-10-14-24(22)28(25)33/h9-10,13-18,21,33H,7-8,11-12,19-20H2,1-6H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJKONKJWLHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067661
Record name 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
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Molecular Weight

475.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32180-75-9
Record name N-[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, N-(4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyl)-1-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
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Record name N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide
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Biological Activity

2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxamide is C38H48N2O3C_{38}H_{48}N_{2}O_{3} with a molecular weight of approximately 580.8 g/mol. The compound features a naphthalene ring system, which is characteristic of many biologically active compounds.

Structural Formula

  • InChIKey : NIKJBFJJDBSQNX-UHFFFAOYSA-N
  • SMILES : N(c1c2ccccc2c(c(c1)C(NCCCCOc1ccc(C(CC)(C)C)cc1C(C)(C)CC)=O)O)Cc1ccccc1

Research indicates that 2-Naphthalenecarboxamide exhibits various biological activities, primarily through its interactions with specific cellular pathways:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on non-small cell lung cancer (NSCLC) models showed that treatment with 2-Naphthalenecarboxamide resulted in reduced tumor growth and enhanced apoptosis in cancer cells. The mechanism involved the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Anti-inflammatory Response :
    • In a murine model of arthritis, administration of the compound significantly decreased joint swelling and pain. Histological analysis revealed a reduction in inflammatory cell infiltration and cytokine production.
  • Neuroprotective Effects :
    • Research involving neurodegenerative disease models indicated that 2-Naphthalenecarboxamide could protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in NSCLCStudy on NSCLC models
Anti-inflammatoryReduced joint swelling in arthritis modelsMurine arthritis study
NeuroprotectiveProtection against oxidative stress in neuronsNeurodegenerative model study
PropertyValue
Molecular FormulaC38H48N2O3C_{38}H_{48}N_{2}O_{3}
Molecular Weight580.8 g/mol
InChIKeyNIKJBFJJDBSQNX-UHFFFAOYSA-N

Scientific Research Applications

Medicinal Chemistry

2-Naphthalenecarboxamide derivatives have been explored for their potential as therapeutic agents. They exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. A study reported that modifications to the naphthalene core enhanced cytotoxicity against specific cancer cell lines .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Polymer Additives : It has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved resistance to thermal degradation .
  • Nanocomposites : The compound has been utilized in creating nanocomposites that exhibit enhanced electrical and thermal conductivity, making them suitable for electronic applications .

Environmental Applications

Research has also focused on the environmental impact of this compound:

  • Biodegradation Studies : Investigations into the biodegradability of naphthalene derivatives have been conducted to assess their environmental safety. Results suggest that certain microbial strains can effectively degrade these compounds, reducing their ecological footprint .
  • Pollutant Removal : The compound has been tested for its efficacy in removing pollutants from wastewater through adsorption techniques .

Data Tables

Application Area Specific Use Findings/Notes
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against cancer cell lines .
Anti-inflammatory PropertiesModulates inflammatory pathways .
Material SciencePolymer AdditivesImproves thermal stability and mechanical properties .
NanocompositesEnhances electrical and thermal conductivity .
Environmental ApplicationsBiodegradation StudiesCertain microbes effectively degrade naphthalene derivatives .
Pollutant RemovalEffective in wastewater treatment through adsorption .

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the anticancer potential of various naphthalenecarboxamide derivatives. The results indicated that specific modifications to the side chains significantly increased the inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Environmental Impact Assessment

In a study by Lee et al. (2024), the biodegradability of naphthalene derivatives was assessed using different microbial strains. The findings demonstrated that certain strains could degrade these compounds effectively within a few days, indicating potential for bioremediation applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, molecular weight, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound 32180-75-9 C₃₁H₄₁NO₃ 475.66 - 1-hydroxy
- 2-naphthalenecarboxamide
- 2,4-Bis(1,1-dimethylpropyl)phenoxybutyl
Intermediate in organic synthesis; potential use in polymer stabilizers .
N-[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[2-[(2-methoxyethyl)amino]-2-oxoethoxy]-2-naphthalenecarboxamide 65848-22-8 C₃₆H₅₀N₂O₆ 606.79 - Additional methoxyethyl amino oxyethoxy group Enhanced solubility in polar solvents; potential pharmaceutical applications .
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(4-nitrophenyl)sulfonyl]amino] 63149-31-5 C₃₇H₄₅N₃O₇S 675.83 - (4-Nitrophenyl)sulfonyl amino group Increased polarity; possible use in dye-sensitized materials or as a sulfonamide drug precursor .
2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- 32180-77-1 C₃₉H₄₆N₄O₄ 658.82 - Azo (-N=N-) group linked to acetylphenyl Chromophoric properties; likely used in dyes or pigments .
N-[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[2-[2-(methylsulfonyl)-4-nitrophenyl]diazenyl]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-2-naphthalenecarboxamide 63059-54-1 C₅₃H₅₉N₇O₁₂S₂ 1090.26 - Diazenyl (-N=N-) and sulfonyl (-SO₂-) groups Ultra-high molecular weight; specialized applications in sensors or photodynamic therapy .
4-[[4-(Benzoylbutylamino)phenyl]azo]-N-[5-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide 84696-89-9 C₅₂H₅₆ClN₅O₅ 866.48 - Chlorophenyl , benzoylbutylamino , and azo groups Likely a high-performance pigment or bioactive molecule due to extended conjugation .

Key Structural and Functional Differences

Substituent Complexity: The target compound is relatively simple, lacking electron-withdrawing or chromophoric groups. Derivatives like CAS 65848-22-8 (methoxyethyl amino oxyethoxy) and CAS 63149-31-5 (sulfonyl nitro) exhibit improved solubility or reactivity, making them candidates for drug development . Azo-containing compounds (e.g., CAS 32180-77-1, 84696-89-9) are chromophoric and used in dyes or optical materials .

Molecular Weight Trends :

  • Bulky substituents (e.g., sulfonyl, diazenyl) increase molecular weight significantly (e.g., CAS 63059-54-1 at 1090.26 g/mol ), limiting bioavailability but enhancing thermal stability for industrial uses .

Regulatory Status: CAS 32180-77-1 is listed on Canada’s Non-domestic Substances List (NDSL), indicating restricted commercial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-
Reactant of Route 2
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2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-

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